2-(4-bromophenyl)-4-phenylQuinazoline
Overview
Description
Unfortunately, there is no specific information available on “2-(4-bromophenyl)-4-phenylQuinazoline”. However, it appears to be a quinazoline derivative. Quinazolines are a class of organic compounds that consist of two fused six-membered rings, a benzene ring and a pyrimidine ring1.
Synthesis Analysis
There is no direct information available on the synthesis of “2-(4-bromophenyl)-4-phenylQuinazoline”. However, the synthesis of similar compounds often involves Friedlander condensation reactions2.Molecular Structure Analysis
The molecular structure of “2-(4-bromophenyl)-4-phenylQuinazoline” is not directly available. However, it can be inferred from its name that it contains a quinazoline core with a 4-bromophenyl group at the 2-position and a phenyl group at the 4-position1.Chemical Reactions Analysis
There is no specific information available on the chemical reactions of “2-(4-bromophenyl)-4-phenylQuinazoline”. However, quinazoline derivatives are known to undergo a variety of chemical reactions, including electrophilic aromatic substitution3.Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(4-bromophenyl)-4-phenylQuinazoline” are not directly available. However, similar compounds often have properties such as crystalline nature, thermal stability, and specific infrared absorption bands5.Scientific Research Applications
1. N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives
- Application Summary: These derivatives have been synthesized to study their antimicrobial and anticancer activities .
- Methods of Application: The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) . They were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species using turbidimetric method and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .
- Results: The antimicrobial activity results revealed that compounds d1, d2 and d3 have promising antimicrobial activity. Anticancer screening results indicated that compounds d6 and d7 were found to be the most active ones against breast cancer cell line .
2. (±)-2-{[4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol
- Application Summary: This novel racemic secondary alcohol has been synthesized .
- Methods of Application: It has been synthesized through S-alkylation of 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol in alkaline medium with 2-bromo-1-phenylethanone followed by reduction of the corresponding ketone .
- Results: All the synthesized compounds were characterized by IR, 1D (1H, 13C, DEPT135) and 2D (1H-1H, 1H-13C and 1H-15N) NMR spectroscopy, elemental analysis and HRMS spectrometry .
3. N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives
- Application Summary: These derivatives have been synthesized to study their antimicrobial and anticancer activities .
- Methods of Application: The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) . They were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species using turbidimetric method and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .
- Results: The antimicrobial activity results revealed that compounds d1, d2 and d3 have promising antimicrobial activity. Anticancer screening results indicated that compounds d6 and d7 were found to be the most active ones against breast cancer cell line .
4. 4-Bromophenethyl alcohol
- Application Summary: This compound was used in the synthesis of 4-(4-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenethoxy)quinazoline .
- Methods of Application: It has been synthesized through S-alkylation of 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol in alkaline medium with 2-bromo-1-phenylethanone followed by reduction of the corresponding ketone .
- Results: All the synthesized compounds were characterized by IR, 1D (1H, 13C, DEPT135) and 2D (1H-1H, 1H-13C and 1H-15N) NMR spectroscopy, elemental analysis and HRMS spectrometry .
5. 2-(4-bromophenyl)acetohydrazide
- Application Summary: A hydrazone derivative, 2-(4-bromophenyl)acetohydrazide, is made by refluxing the methyl ester with hydrazine .
- Methods of Application: Further hydrazone derivatives of 4-bromophenylacetic acid are made by condensing the simple hydrazone with aldehydes, forming a double bond with the second nitrogen .
- Results: The synthesized compounds were characterized by their physicochemical properties and spectroanalytical data .
6. N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives
- Application Summary: These derivatives have been synthesized to study their antimicrobial and anticancer activities .
- Methods of Application: The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) . They were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species using turbidimetric method and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .
- Results: The antimicrobial activity results revealed that compounds d1, d2 and d3 have promising antimicrobial activity. Anticancer screening results indicated that compounds d6 and d7 were found to be the most active ones against breast cancer cell line .
7. 4-Bromophenethyl alcohol
- Application Summary: This compound was used in the synthesis of 4-(4-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenethoxy)quinazoline .
- Methods of Application: It has been synthesized through S-alkylation of 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol in alkaline medium with 2-bromo-1-phenylethanone followed by reduction of the corresponding ketone .
- Results: All the synthesized compounds were characterized by IR, 1D (1H, 13C, DEPT135) and 2D (1H-1H, 1H-13C and 1H-15N) NMR spectroscopy, elemental analysis and HRMS spectrometry .
8. Porphyrin-based conjugated organic polymer
- Application Summary: A porphyrin-based conjugated organic polymer (COP) was constructed from 5,10,15,20-tetrakis(4-bromophenyl)porphyrin copper (CuTBPP) and 5,5′-bis-ethynyl-2,2′-bipyridine (BPY) via Sonogashira coupling .
- Methods of Application: The polymer was synthesized through Sonogashira coupling .
- Results: The synthesized polymer was characterized by its physicochemical properties and spectroanalytical data .
Safety And Hazards
The safety and hazards of “2-(4-bromophenyl)-4-phenylQuinazoline” are not directly available. However, similar compounds can pose hazards such as skin irritation, serious eye irritation, and respiratory irritation6.
Future Directions
There is no specific information available on the future directions of “2-(4-bromophenyl)-4-phenylQuinazoline”. However, research into quinazoline derivatives is ongoing, with a focus on developing new drugs with improved efficacy and safety profiles2.
Please note that this information is based on the available data and may not be fully accurate or complete for “2-(4-bromophenyl)-4-phenylQuinazoline”. Further research and studies would be needed for a comprehensive understanding of this compound.
properties
IUPAC Name |
2-(4-bromophenyl)-4-phenylquinazoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13BrN2/c21-16-12-10-15(11-13-16)20-22-18-9-5-4-8-17(18)19(23-20)14-6-2-1-3-7-14/h1-13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FARAOARIVJZINN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC3=CC=CC=C32)C4=CC=C(C=C4)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80462480 | |
Record name | Quinazoline, 2-(4-bromophenyl)-4-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80462480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromophenyl)-4-phenylQuinazoline | |
CAS RN |
540466-42-0 | |
Record name | Quinazoline, 2-(4-bromophenyl)-4-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80462480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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